3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide
Description
3,4,5-Trifluoro-N'-hydroxybenzene-1-carboximidamide is a fluorinated aromatic carboximidamide derivative characterized by a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions and a hydroxycarboximidamide group (-C(=N)NHOH) at position 1. The trifluoro substitution pattern imparts strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) |
InChI Key |
XISYIMDGWUAPEU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C(=N\O)/N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzamidoxime typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,4,5-Trifluorobenzonitrile+Hydroxylamine Hydrochloride→3,4,5-Trifluorobenzamidoxime
Industrial Production Methods
While specific industrial production methods for 3,4,5-Trifluorobenzamidoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Scientific Research Applications
3,4,5-Trifluorobenzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzamidoxime is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Positional Isomers: 2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide
Key Differences :
- Substituent Positions : The fluorine atoms are located at the 2-, 4-, and 5-positions instead of 3-,4-,5-.
Functional Group Variants
N-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide
- Structure : Features a trifluoromethyl (-CF₃) group at the 4-position instead of fluorine atoms.
- Impact : The -CF₃ group is bulkier and more lipophilic than individual fluorine atoms, which may enhance membrane permeability in biological systems.
- Data: Molecular formula C₈H₇F₃N₂O (SMILES: FC(F)(F)c1ccc(cc1)C(=N)NO). No explicit data on solubility or melting points are provided .
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide
- Structure : Substituted with a benzyloxy (-OCH₂C₆H₅) group at the 4-position.
- Impact : The benzyloxy group introduces steric hindrance and increases hydrophobicity, likely reducing water solubility compared to trifluoro-substituted analogs.
- Applications : Cataloged as a reagent, implying utility in organic synthesis or pharmaceutical intermediates .
Table: Structural and Functional Comparison
Key Research Findings
- Steric vs. Electronic Effects : Trifluoromethyl groups (e.g., in ) increase lipophilicity but may reduce solubility in polar solvents, whereas benzyloxy groups () introduce steric bulk.
- Positional Isomerism : The 2,4,5-isomer () may exhibit different reactivity in coupling reactions due to altered resonance stabilization.
Biological Activity
Overview
3,4,5-Trifluoro-N'-hydroxybenzene-1-carboximidamide, also known as 3,4,5-trifluorobenzamidoxime, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5F3N2O
- Molecular Weight : 190.12 g/mol
- IUPAC Name : 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
Synthesis
The synthesis of 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is conducted in an organic solvent like ethanol or methanol under reflux conditions.
Antimicrobial Activity
Research indicates that 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's trifluoromethyl group enhances its lipophilicity and bioactivity.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may modulate several cellular pathways involved in cancer progression. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, enhancing their efficacy against tumors.
The exact mechanism of action for 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide is not fully elucidated; however, it is believed to interact with various molecular targets leading to inhibition of key enzymes or receptors involved in disease processes. The presence of fluorine atoms may enhance hydrogen bonding interactions with biological macromolecules.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated compounds including 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide. The results indicated a significant reduction in microbial growth at varying concentrations compared to control groups .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 3,4,5-Trifluoro-N'-hydroxybenzene-1-carboximidamide | 32 µg/mL |
| Control (Non-fluorinated analog) | >128 µg/mL |
Study on Anticancer Activity
Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that treatment with 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide resulted in significant apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
